Product packaging for 3-Methyl-2-pentanone dimethylacetal(Cat. No.:CAS No. 72409-06-4)

3-Methyl-2-pentanone dimethylacetal

Cat. No.: B14465825
CAS No.: 72409-06-4
M. Wt: 146.23 g/mol
InChI Key: UJUJHPUWUAKXEJ-UHFFFAOYSA-N
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Description

Overview of Acetal (B89532) Functionality and its Role in Synthetic Strategies

In organic synthesis, an acetal is a functional group characterized by a carbon atom bonded to two alkoxy (-OR) groups. wikipedia.org Acetals are formed from the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. numberanalytics.comlibretexts.org This reaction is reversible and involves the formation of a hemiacetal as an intermediate. libretexts.orgmasterorganicchemistry.com

The primary significance of the acetal functionality lies in its role as a protecting group for carbonyl compounds. jove.compearson.comchemistrysteps.com The conversion of a reactive carbonyl group into a stable acetal renders it inert to a wide range of reaction conditions, particularly those involving bases, nucleophiles, oxidizing agents, and reducing agents like metal hydrides. libretexts.orgjove.comtotal-synthesis.comlibretexts.org This chemical stability allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. pressbooks.pub Once the desired transformations are complete, the acetal can be easily converted back to the original aldehyde or ketone through hydrolysis with aqueous acid, a process often referred to as deprotection. masterorganicchemistry.comjove.com The use of a diol, such as ethylene (B1197577) glycol, to form a cyclic acetal (a dioxolane) is common as they are often more stable than their acyclic counterparts. total-synthesis.comlibretexts.org

Chemical Significance of 3-Methyl-2-pentanone (B1360105) Dimethylacetal within the Ketone Acetal Class

3-Methyl-2-pentanone dimethylacetal, with the IUPAC name 2,2-dimethoxy-3-methylpentane, is a specific example of a ketone acetal, or ketal. wikipedia.org It is derived from the ketone 3-methyl-2-pentanone and two molecules of methanol (B129727). Its structure features a central carbon, which was the carbonyl carbon of the parent ketone, now bonded to two methoxy (B1213986) groups (-OCH₃).

The significance of this compound stems from its function as a masked form of 3-methyl-2-pentanone. By converting the ketone to this dimethylacetal, the electrophilic nature of the carbonyl carbon is eliminated. This protection is crucial in synthetic sequences where the sec-butyl methyl ketone moiety needs to be preserved while other functional groups in the molecule undergo reactions under basic or nucleophilic conditions. The stability of the dimethylacetal under such conditions, followed by its facile removal under acidic conditions, makes it a valuable synthetic intermediate. jove.com

Detailed research into the thermodynamics of the hydrolysis of aliphatic ketals provides quantitative insight into their stability. Studies have determined the enthalpy of hydrolysis for various ketals, which relates to the steric and electronic effects of the substituents on the acetal carbon. acs.orgacs.org For the hydrolysis of 3-methyl-2-butanone (B44728) dimethyl ketal, a closely related structure, the heat of reaction has been measured, offering a basis to understand the energetic landscape of the deprotection of this compound. acs.org

Historical Context and Evolution of Research in Acetal Chemistry

The study of acetals dates back to the late 19th century. One of the earliest descriptions of acetalization reactions was provided by the renowned chemist Emil Fischer in 1897. masterorganicchemistry.com Historically, a distinction was made between "acetals" derived from aldehydes and "ketals" derived from ketones. wikipedia.org However, current IUPAC nomenclature classifies ketals as a subset of acetals, encompassing both aldehyde and ketone derivatives. wikipedia.org

The 20th century saw a significant expansion in the understanding and application of acetal chemistry. The concept of using acetals as protecting groups became a fundamental strategy in the total synthesis of complex natural products. The development of polymeric forms of acetals also began around the mid-20th century. Polyoxymethylene (POM), also known as acetal resin or by trade names like Delrin, was discovered by Hermann Staudinger in the 1920s and commercialized by DuPont in the 1950s. wikipedia.orgmfa.orgprofessionalplastics.com This high-performance thermoplastic, characterized by long chains of repeating oxymethylene units, demonstrated the versatility of the acetal linkage beyond small-molecule synthesis. mfa.org Research continues to explore the nuances of acetal hydrolysis kinetics, which is critical for designing pH-sensitive materials and drug delivery systems. researchgate.net

Physicochemical and Thermochemical Data

The properties of this compound and its parent ketone are essential for their application in synthesis.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 2,2-dimethoxy-3-methylpentane
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol

| CAS Number | 72409-06-4 |

Table 2: Thermochemical Data for the Hydrolysis of Aliphatic Ketals

Reaction ΔH° (kJ/mol) Reference
Hydrolysis of this compound 19.92 ± 0.046 Wiberg and Squires, 1979

This value represents the standard enthalpy of reaction for the hydrolysis in the liquid phase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B14465825 3-Methyl-2-pentanone dimethylacetal CAS No. 72409-06-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72409-06-4

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2,2-dimethoxy-3-methylpentane

InChI

InChI=1S/C8H18O2/c1-6-7(2)8(3,9-4)10-5/h7H,6H2,1-5H3

InChI Key

UJUJHPUWUAKXEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(OC)OC

Origin of Product

United States

Strategic Methodologies for the Synthesis of 3 Methyl 2 Pentanone Dimethylacetal and Analogues

Direct Acetalization Protocols

Direct acetalization stands as the primary route for the synthesis of 3-methyl-2-pentanone (B1360105) dimethylacetal. This method involves the direct reaction of 3-methyl-2-pentanone with methanol (B129727). The core of this transformation lies in the activation of the carbonyl group of the ketone by a catalyst, facilitating nucleophilic attack by methanol. fiveable.meyoutube.com The reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of methanol to form the stable dimethylacetal. youtube.com

Acid-Catalyzed Routes: Brønsted and Lewis Acidic Systems

The acetalization of ketones like 3-methyl-2-pentanone is most commonly catalyzed by acids. nih.govacs.org Both Brønsted and Lewis acids are effective in promoting this reaction. organic-chemistry.orgacs.org

Brønsted Acids: These are proton donors that activate the carbonyl group by protonating the carbonyl oxygen. fiveable.meyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. fiveable.meyoutube.com The resulting oxonium ion is a key intermediate in the reaction pathway. nih.govacs.org

Lewis Acids: These are electron-pair acceptors that coordinate with the carbonyl oxygen. This coordination also enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic addition of methanol. acs.orgnih.gov Lewis acids can be particularly useful in cases where substrates are sensitive to strong protic acids. organic-chemistry.org

The choice between a Brønsted and a Lewis acid catalyst can influence the reaction's efficiency and selectivity, depending on the specific substrate and desired reaction conditions. acs.org

Utilization of Dehydrating Agents for Reaction Equilibrium Management

The formation of acetals is an equilibrium process that produces water as a byproduct. khanacademy.orgmasterorganicchemistry.com To drive the reaction towards the product side and achieve high yields of 3-methyl-2-pentanone dimethylacetal, it is crucial to remove this water as it is formed. organic-chemistry.orgmasterorganicchemistry.com This can be accomplished through several methods:

Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) allows for the continuous removal of water from the reaction mixture. stackexchange.commdpi.com

Chemical Dehydrating Agents: The addition of a dehydrating agent to the reaction mixture can effectively sequester the water produced. organic-chemistry.orgwikipedia.org Common dehydrating agents include:

Trimethyl orthoformate: This reagent reacts with water to form methyl formate (B1220265) and methanol, effectively removing water from the equilibrium. organic-chemistry.org

Calcium chloride (CaCl₂): Anhydrous calcium chloride can be used as a drying agent. masterorganicchemistry.com

The efficient removal of water is a critical factor in maximizing the yield of the acetal (B89532). masterorganicchemistry.com

Development and Optimization of Catalytic Systems

The development of efficient and selective catalytic systems is a key area of research in acetalization reactions. The choice of catalyst can significantly impact reaction rates, yields, and the ability to selectively protect one carbonyl group in the presence of others. researchgate.netnih.gov

Homogeneous catalysts are soluble in the reaction medium, leading to high catalytic activity. mdpi.com

p-Toluenesulfonic Acid (p-TsOH): A strong organic acid, p-TsOH is a widely used and effective catalyst for acetal formation. fiveable.mewikipedia.org It is soluble in many organic solvents and provides a reliable method for protonating the carbonyl group. stackexchange.com

Ammonium Nitrate (NH₄NO₃): This salt can act as a mild and effective catalyst for acetalization. organic-chemistry.orgepa.gov Its use can be advantageous in cases where stronger acids might cause side reactions. acs.org

Perchloric Acid (HClO₄): Often adsorbed onto silica (B1680970) gel, perchloric acid is an extremely efficient catalyst for the protection of ketones as acetals. organic-chemistry.org

CatalystAdvantages
p-Toluenesulfonic AcidStrong acid, good solubility in organic solvents. fiveable.mestackexchange.com
Ammonium NitrateMild and effective, useful for sensitive substrates. organic-chemistry.orgacs.org
Perchloric Acid (on silica gel)Highly efficient, reusable. organic-chemistry.org

Heterogeneous catalysts are in a different phase from the reaction mixture, which offers significant advantages in terms of catalyst separation, recovery, and reusability. arkat-usa.orgsantiago-lab.com

Amberlyst-15: This strongly acidic ion-exchange resin is a versatile and commercially available heterogeneous catalyst for acetalization. arkat-usa.orgsantiago-lab.comresearchgate.net Its porous structure provides a high concentration of acid sites, and it can be easily filtered from the reaction mixture and reused. researchgate.netresearchgate.net

Silica Gel (SiO₂): While often used as a support, silica gel itself can act as a catalyst for certain organic reactions, including acetalization, due to the presence of acidic silanol (B1196071) groups on its surface. rsc.orgresearchgate.net It can also be functionalized with acidic groups, such as sulfuric acid, to create a more potent heterogeneous catalyst. nih.gov

CatalystTypeKey Features
Amberlyst-15Acidic ion-exchange resinReusable, high catalytic activity, easy separation. arkat-usa.orgresearchgate.net
Silica GelSolid support/catalystCan be used directly or functionalized for increased acidity. rsc.orgnih.gov

In molecules containing multiple carbonyl groups of differing reactivity, such as a ketone and an aldehyde, it is often necessary to selectively protect one over the other. tandfonline.comjst.go.jp Aldehydes are generally more reactive towards nucleophiles than ketones. jst.go.jp This inherent difference in reactivity can be exploited to achieve chemoselective acetalization.

By carefully selecting the catalyst and reaction conditions, it is possible to preferentially form the acetal of the more reactive carbonyl group while leaving the less reactive one untouched. tandfonline.comtandfonline.com For instance, certain catalysts may exhibit a higher affinity for aldehydes, allowing for their selective protection in the presence of ketones. nih.govtandfonline.com This strategy is crucial in multistep organic synthesis where differential protection of functional groups is required. organic-chemistry.org

Precursor Synthesis and Subsequent Acetalization

The formation of this compound primarily involves two key stages: the synthesis of the parent ketone, 3-methyl-2-pentanone, followed by its conversion to the desired dimethylacetal through a process known as acetalization.

Synthesis of the Parent Ketone: 3-Methyl-2-pentanone

3-Methyl-2-pentanone, also known as methyl sec-butyl ketone, is a crucial precursor for the synthesis of its dimethylacetal. wikipedia.orgsigmaaldrich.com There are several established routes for its preparation.

A classic and versatile method for preparing ketones like 3-methyl-2-pentanone is the acetoacetic ester synthesis. chemicalnote.comwikipedia.orglibretexts.org This method utilizes ethyl acetoacetate (B1235776) as a starting material. The general mechanism involves the deprotonation of the α-carbon of ethyl acetoacetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. chemicalnote.comwikipedia.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. chemicalnote.comlibretexts.org

To synthesize 3-methyl-2-pentanone, a two-step alkylation is required. uomustansiriyah.edu.iq First, the enolate of ethyl acetoacetate is reacted with a methyl halide (e.g., methyl bromide). The resulting mono-alkylated product still possesses an acidic proton and can be subjected to a second alkylation. For the second step, a stronger base like potassium tert-butoxide is often used to deprotonate the less acidic monoalkylacetoacetic ester. uomustansiriyah.edu.iq This is followed by reaction with an ethyl halide (e.g., ethyl bromide).

The resulting dialkylated acetoacetic ester is then hydrolyzed with aqueous acid and subsequently heated to induce decarboxylation, yielding the final product, 3-methyl-2-pentanone. chemicalnote.comwikipedia.org

Reaction Scheme: Acetoacetic Ester Synthesis of 3-Methyl-2-pentanone

StepReactantsReagentsProduct
1Ethyl acetoacetate1. Sodium ethoxide 2. Methyl bromideEthyl 2-methylacetoacetate
2Ethyl 2-methylacetoacetate1. Potassium tert-butoxide 2. Ethyl bromideEthyl 2-ethyl-2-methylacetoacetate
3Ethyl 2-ethyl-2-methylacetoacetate1. H3O+ 2. Heat (Δ)3-Methyl-2-pentanone

Another significant pathway to 3-methyl-2-pentanone involves the use of an unsaturated ketone precursor, 3-methyl-3-penten-2-one (B7765926). wikipedia.org 3-Methyl-3-penten-2-one itself can be synthesized through an aldol (B89426) condensation reaction between acetaldehyde (B116499) and methyl ethyl ketone, often catalyzed by an acid. google.comgoogle.com The subsequent conversion of 3-methyl-3-penten-2-one to 3-methyl-2-pentanone is achieved through a reduction reaction, specifically the hydrogenation of the carbon-carbon double bond.

Recent advancements in the synthesis of 3-methyl-3-penten-2-one have focused on developing more sustainable and efficient processes. These include the use of solid acid catalysts in continuous reactor systems, such as continuous stirred-tank reactors (CSTRs) or microreactors. google.comgoogle.com These methods offer improved yields and reduced environmental impact compared to traditional batch processes using homogeneous catalysts. researchgate.net For instance, using a solid acid catalyst supported on a polymeric resin in a microreactor has been shown to achieve high yields of 3-methyl-3-penten-2-one. google.com

Preparation of Substituted 3-Methyl-2-pentanone Precursors for Functionalized Acetals

The synthesis of functionalized acetals requires the preparation of substituted 3-methyl-2-pentanone precursors. This can be achieved by employing modified starting materials or intermediates in the synthetic pathways described above. For example, in the acetoacetic ester synthesis, using different alkyl halides in the alkylation steps would lead to a variety of substituted ketones.

Furthermore, other synthetic methods can be employed to create substituted ketones. For instance, the reaction of 2-ethyl-2-methylbutyric acid with methyllithium (B1224462) can produce 3-ethyl-3-methyl-2-pentanone, a substituted analog of the parent ketone. chemicalbook.com

Innovative and Sustainable Synthetic Approaches to Acetal Formation

The conversion of 3-methyl-2-pentanone to its dimethylacetal is an acetalization reaction. Traditionally, this is achieved by reacting the ketone with an excess of methanol in the presence of an acid catalyst, with the removal of water to drive the reaction to completion. organic-chemistry.orglibretexts.org

However, there is a growing emphasis on developing more innovative and sustainable methods for acetal formation. These modern approaches aim to reduce the use of corrosive acids, minimize waste, and improve reaction efficiency.

Key Innovations in Acetalization:

Mild Acid Catalysis: Research has shown that acetalization can proceed smoothly with very low concentrations (e.g., 0.1 mol%) of conventional acids like hydrochloric acid, without the need to actively remove water. nih.gov This minimizes the corrosive nature of the reaction conditions.

Heterogeneous Catalysts: The use of solid acid catalysts, such as perchloric acid adsorbed on silica gel or zirconium tetrachloride, offers advantages like easy separation and reusability of the catalyst. organic-chemistry.org

Solvent-Free Conditions: Performing the reaction under solvent-free conditions, where possible, reduces the environmental impact associated with solvent use and disposal. organic-chemistry.org

Photocatalysis: Emerging techniques utilize photocatalysts, such as Eosin Y or thioxanthenone, under visible light irradiation to promote acetalization under mild and neutral conditions. rsc.org This approach avoids the need for strong acids or metal-based catalysts.

Organocatalysis: Aprotic pyridinium (B92312) salt derivatives have been shown to be highly efficient catalysts for acetalization at room temperature, offering a metal-free and recyclable catalytic system. organic-chemistry.org

These innovative methods provide greener and more efficient alternatives for the synthesis of this compound and other acetals, aligning with the principles of sustainable chemistry. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 2 Pentanone Dimethylacetal

Hydrolytic Pathways and Kinetics

The cleavage of the acetal (B89532) functionality in 3-methyl-2-pentanone (B1360105) dimethylacetal to regenerate the parent ketone, 3-methyl-2-pentanone, and methanol (B129727) is a critical reaction, typically facilitated by the presence of an acid catalyst.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of 3-methyl-2-pentanone dimethylacetal proceeds through a well-established multi-step mechanism. The reaction is initiated by the protonation of one of the methoxy (B1213986) groups by an acid, which converts the methoxy group into a good leaving group (methanol). chemistrysteps.com This is followed by the departure of the methanol molecule, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This results in the formation of a protonated hemiketal. Subsequent deprotonation of the hydroxyl group of the hemiketal and protonation of the remaining methoxy group facilitates the elimination of a second molecule of methanol. Finally, deprotonation of the resulting protonated ketone yields the final product, 3-methyl-2-pentanone. chemistrysteps.com The entire process is reversible, and the direction of the equilibrium can be controlled by the concentration of water. organicchemistrytutor.com

Thermodynamic and Kinetic Analysis of Acetal Hydrolysis

Kinetic studies on the hydrolysis of various aliphatic ketone dimethyl acetals reveal that the rate of hydrolysis is dependent on the structure of the ketone. Generally, ketals derived from sterically hindered ketones hydrolyze more slowly. The rate of hydrolysis of ketals is also significantly faster than that of acetals derived from aldehydes. researchgate.net The table below presents the relative hydrolysis rates for the dimethyl acetals of several acyclic ketones, which can be used to approximate the kinetic behavior of this compound.

Ketone Dimethyl AcetalRelative Rate of Hydrolysis (k_rel)
Acetone dimethyl acetal1.00
2-Butanone dimethyl acetal0.65
3-Pentanone dimethyl acetal0.45
3,3-Dimethyl-2-butanone dimethyl acetal0.12

This data is inferred from studies on the hydrolysis of various ketone dimethyl acetals and provides an estimation of the relative reactivity.

Stability Profiles under Diverse Reaction Conditions

A key characteristic of acetals, including this compound, is their remarkable stability under a variety of reaction conditions, which underpins their utility as protecting groups in organic synthesis. jove.com

Inertness to Basic Environments

The acetal linkage in this compound is exceptionally stable in basic and neutral media. Unlike their hemiacetal precursors, acetals lack an acidic proton and a good leaving group under basic conditions, rendering them inert to bases. libretexts.orgnih.gov This stability allows for chemical transformations to be carried out on other parts of a molecule containing an acetal without affecting the protected carbonyl group. chemistrysteps.com

Behavior under Oxidative and Reductive Conditions

This compound is generally inert to many common oxidizing and reducing agents. This inertness is a cornerstone of its application as a protecting group. jove.com

Oxidative Conditions: Acetal groups are stable towards a variety of oxidizing agents that would typically react with aldehydes or ketones. For instance, they are resistant to oxidation by reagents such as chromates and permanganates. This allows for the selective oxidation of other functional groups within a molecule while the acetal-protected carbonyl remains intact.

Reductive Conditions: Similarly, the acetal functionality is stable under many reductive conditions. It is not reduced by common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.com This stability enables the selective reduction of other functional groups, such as esters or carboxylic acids, in the presence of a protected ketone. khanacademy.org

The table below summarizes the stability of acetals under various conditions.

Reagent/ConditionStability of Acetal
Strong Nucleophiles (e.g., Grignard, Organolithiums)Stable
Strong Bases (e.g., NaOH, NaH)Stable
Oxidizing Agents (e.g., KMnO₄, CrO₃)Generally Stable
Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable
Acidic Conditions (e.g., aqueous HCl)Unstable (hydrolyzes)

Transacetalization Reactions and their Synthetic Utility

Transacetalization is a fundamental reaction of acetals and ketals, including this compound, wherein the alkoxy groups of the ketal are exchanged with other alcohol moieties. This equilibrium-driven process is typically catalyzed by acid and serves as a versatile tool in organic synthesis for the protection and deprotection of carbonyl groups or the transformation of one ketal into another. acs.orgorganic-chemistry.org The reaction proceeds via protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then intercepted by a new alcohol molecule. Repetition of this sequence replaces both methoxy groups, yielding a new ketal.

The synthetic utility of transacetalization is significant. A common application involves the conversion of acyclic ketals, such as this compound, into more stable cyclic ketals. This is achieved by reacting the dimethylacetal with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst. acs.orgnih.gov The formation of a five- or six-membered ring provides thermodynamic stability, driving the equilibrium toward the cyclic ketal product. This strategy is frequently employed to install a more robust protecting group onto a ketone. Various catalysts have been developed to facilitate this transformation under mild conditions, accommodating sensitive functional groups within the substrate. organic-chemistry.orgorganic-chemistry.org For instance, catalysts like zirconium tetrachloride (ZrCl₄) and indium(III) triflate (In(OTf)₃) have proven effective for these exchanges. acs.orgorganic-chemistry.org

The hydrolysis of a ketal is a specific type of transacetalization where water acts as the nucleophile, leading to the deprotection of the ketal and regeneration of the parent ketone. The thermodynamics of this process have been studied for this compound.

Table 1: Thermodynamic Data for the Hydrolysis of this compound

QuantityValueUnitsMethodReferenceComment
ΔrH°19.92 ± 0.046kJ/molCm nist.govLiquid phase; Enthalpy of reaction at standard conditions.

This interactive table summarizes the standard enthalpy of reaction for the hydrolysis of this compound.

The versatility of transacetalization is further demonstrated by its use in various chemoselective protection and deprotection schemes, often leveraging mild and reusable catalysts. organic-chemistry.orgresearchgate.net

Table 2: Examples of Catalysts for Transacetalization Reactions

CatalystReactantsProduct TypeKey FeaturesReference
Perchloric acid on silica (B1680970) gelCarbonyl + Trialkyl orthoformateAcyclic Acetal/KetalEfficient, reusable, solvent-free conditions for many substrates. organic-chemistry.org
Zirconium tetrachloride (ZrCl₄)Carbonyl + Alcohol/DiolAcetal/KetalHighly efficient and chemoselective catalyst under mild conditions. organic-chemistry.org
Indium(III) triflate (In(OTf)₃)Acyclic Ketal + Diol/TriolCyclic KetalCatalyzes tandem acetalization-acetal exchange under solvent-free conditions. acs.org
Tetrabutylammonium tribromide (TBATB)Carbonyl + Trialkyl orthoformate in alcoholAcyclic Acetal/KetalMild, chemoselective, and tolerates acid-sensitive groups. organic-chemistry.org

This interactive table presents various catalytic systems used for transacetalization, which are generally applicable to ketals like this compound.

Exploration of Other Reactive Modalities (e.g., Claisen Reactions involving related ketals)

While this compound does not directly participate in Claisen-type reactions, its related derivatives, specifically ketene (B1206846) silyl (B83357) acetals, are powerful reagents in variants of the Claisen condensation. Ketene acetals are enol ethers derived from ketals and are key intermediates in sigmatropic rearrangements like the Johnson-Claisen and Ireland-Claisen rearrangements.

A notable application involving related ketals is the titanium-crossed Claisen condensation, which provides a highly effective method for the synthesis of β-keto esters. organic-chemistry.org This reaction involves the condensation of a ketene silyl acetal with an acyl chloride, powerfully mediated by a Lewis acid such as titanium tetrachloride (TiCl₄). The methodology overcomes many limitations of traditional base-mediated Claisen condensations, particularly with sterically hindered substrates. organic-chemistry.org

In this transformation, the ketene silyl acetal acts as the nucleophilic component (an enolate equivalent), attacking the activated acyl chloride. The reaction has been shown to be general for a range of ketene silyl acetals and acid chlorides, including those that are sterically demanding. The addition of N-methylimidazole can further enhance the reactivity for less reactive ketene silyl acetals. organic-chemistry.org This protocol has also been extended to the direct condensation of ketene silyl acetals with carboxylic acids. Although a ketene silyl acetal specifically derived from 3-methyl-2-pentanone is not explicitly detailed in the seminal work, the reported generality suggests its applicability.

Table 3: Titanium-Crossed Claisen Condensation of Ketene Silyl Acetals with Acid Chlorides

Ketene Silyl Acetal (KSA)Acid ChlorideConditionsProduct (β-Keto Ester)Yield (%)Reference
1-(trimethylsiloxy)etheneBenzoyl chlorideTiCl₄, CH₂Cl₂, -78 °C to rtEthyl benzoylacetate95 organic-chemistry.org
1-methoxy-1-(trimethylsiloxy)propenePivaloyl chlorideTiCl₄, NMI, PhCl, -20 °C to rtMethyl 2,4,4-trimethyl-3-oxopentanoate86 organic-chemistry.org
1-ethoxy-1-(trimethylsiloxy)etheneCyclohexanecarbonyl chlorideTiCl₄, CH₂Cl₂, -78 °C to rtEthyl 2-(cyclohexanecarbonyl)acetate92 organic-chemistry.org

This interactive table showcases research findings for the TiCl₄-mediated crossed Claisen condensation, a reaction involving ketal derivatives. NMI = N-methylimidazole, PhCl = Chlorobenzene.

Stereochemical Considerations in 3 Methyl 2 Pentanone Dimethylacetal Chemistry

Chirality Transfer from Precursors to Acetal (B89532) Formation

The formation of 3-methyl-2-pentanone (B1360105) dimethylacetal from its corresponding ketone, 3-methyl-2-pentanone, involves the reaction of a chiral ketone with methanol (B129727) under acidic conditions. Since the chiral center at C3 is already present in the precursor ketone, the acetalization reaction itself does not create this stereocenter. However, the efficiency and stereochemical outcome of reactions involving this chiral acetal are intrinsically linked to the chirality of the starting material.

The synthesis of chiral ketones like 3-methyl-2-pentanone can be achieved through various asymmetric methods, including the reduction of prochiral ketones. For instance, biocatalytic reductions of prochiral ketones using plant tissues have been shown to produce chiral alcohols with high enantioselectivity, which can then be oxidized to the corresponding chiral ketones. nih.gov

When a chiral, non-racemic sample of 3-methyl-2-pentanone is used, the resulting 3-methyl-2-pentanone dimethylacetal will also be chiral and non-racemic. The acetalization process itself does not typically affect the configuration of the existing stereocenter. The primary challenge in this context is to preserve the enantiomeric purity of the chiral ketone during the acetal formation.

In a broader context of asymmetric synthesis, chiral acetals are often prepared using chiral auxiliaries, such as chiral diols, to control the stereochemical outcome of subsequent reactions. nii.ac.jp While this compound is formed from an achiral diol (methanol), the inherent chirality of the ketone moiety serves as the controlling element in stereoselective transformations.

Diastereoselective and Enantioselective Transformations Utilizing Acetal Intermediates

Chiral acetals, such as this compound, can serve as valuable intermediates in diastereoselective and enantioselective reactions. The stereocenter at C3 can influence the facial selectivity of reactions at the acetal carbon or at other positions in the molecule.

Diastereoselective Reactions:

The chiral environment provided by the 3-methyl group can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. For example, in nucleophilic substitution reactions at the acetal carbon, the attack of a nucleophile can be biased to one face of the intermediate oxocarbenium ion due to the steric hindrance imposed by the chiral substituent.

Studies on acyclic acetals have shown that remote functional groups can influence the stereoselectivity of substitution reactions. acs.orgnih.gov In the case of this compound, the ethyl group and the methyl group at the chiral center create a sterically differentiated environment that can lead to diastereoselectivity in reactions such as those with organometallic reagents or enol ethers. Research on the reactions of chiral α-keto acetals with Grignard reagents has demonstrated high diastereoselectivity, suggesting that the chiral auxiliary effectively controls the approach of the nucleophile. jst.go.jp

Enantioselective Transformations:

While the acetal itself is chiral, its use in enantioselective synthesis often involves reactions where a new stereocenter is created with a high degree of enantiomeric excess. This is typically achieved through the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral group within the acetal or a reacting partner.

For instance, if this compound were to be used in a reaction involving the addition of a nucleophile to a prochiral center elsewhere in the molecule, the inherent chirality of the acetal could, in principle, induce a degree of enantioselectivity. However, achieving high levels of enantiocontrol often requires the use of external chiral sources.

The following table summarizes the potential for stereoselective transformations involving intermediates like this compound, based on general principles of asymmetric synthesis.

Transformation TypeDescriptionExpected Outcome with this compound
Diastereoselective Addition Addition of a nucleophile to the acetal carbon or a nearby prochiral center.The chiral center at C3 can direct the incoming nucleophile, leading to the preferential formation of one diastereomer.
Enantioselective Alkylation Alkylation of an enolate derived from the acetal.The use of a chiral base or catalyst could lead to the enantioselective formation of a new stereocenter.
Asymmetric Reduction Reduction of a prochiral ketone or other functional group within a larger molecule containing the acetal.The chiral environment of the acetal could influence the stereochemical outcome of the reduction.

Conformational Analysis and Stereoelectronic Effects in Acetal Systems

The reactivity and stereochemical behavior of this compound are heavily influenced by its conformational preferences and the interplay of various stereoelectronic effects.

Conformational Analysis:

As an acyclic molecule, this compound can adopt numerous conformations due to rotation around its single bonds. libretexts.orgchemistrysteps.com The relative stability of these conformers is determined by a balance of steric interactions and stereoelectronic effects. The most stable conformations will be those that minimize steric clashes between the substituents, particularly the ethyl group, the methyl group at C3, and the two methoxy (B1213986) groups.

The study of conformational equilibria in acyclic systems can be complex, but computational methods and NMR spectroscopy are powerful tools for elucidating the preferred conformations. nih.gov For this compound, it is expected that staggered conformations around the C2-C3 and C3-C4 bonds will be favored to alleviate torsional strain.

Stereoelectronic Effects:

Stereoelectronic effects are orbital interactions that depend on the spatial arrangement of atoms and can significantly impact the stability and reactivity of a molecule. wikipedia.org In acetals, the most prominent stereoelectronic effect is the anomeric effect . This effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon bearing two oxygens) to adopt an axial position in a cyclic system. In an acyclic system like this compound, the principles of the anomeric effect still apply and manifest as a preference for specific dihedral angles between the C-O bonds.

The anomeric effect arises from a stabilizing interaction between a lone pair of electrons on one oxygen atom and the antibonding orbital (σ) of the adjacent C-O bond (n -> σ interaction). pitt.edu For this interaction to be maximal, the lone pair and the σ* orbital must be anti-periplanar. This leads to a preference for a gauche arrangement of the two C-O bonds.

In this compound, the rotation around the C2-O bonds will be influenced by these stereoelectronic interactions. The conformations that allow for optimal overlap between the oxygen lone pairs and the adjacent C-O σ* orbitals will be energetically favored.

The following table summarizes the key stereoelectronic effects at play in this compound:

EffectDescriptionImplication for this compound
Anomeric Effect Stabilizing interaction between an oxygen lone pair and the adjacent C-O σ* orbital.Favors a gauche conformation of the O-C-O-C fragments, influencing the orientation of the methoxy groups.
Gauche Effect Tendency for certain substituents to prefer a gauche rather than an anti conformation due to stereoelectronic factors.May influence the preferred conformation around the C2-C3 bond.
Steric Hindrance Repulsive interactions between bulky groups.Will disfavor conformations where the ethyl, methyl, and methoxy groups are in close proximity.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Chromatographic Separations and Quantification

Gas Chromatography (GC) for Purity and Yield Determination

Gas chromatography is a primary method for assessing the purity of 3-Methyl-2-pentanone (B1360105) dimethylacetal and for determining the yield of its synthesis reaction. In a typical analysis, the sample is vaporized and passed through a capillary column containing a specific stationary phase. The separation is based on the differential partitioning of components between the mobile gas phase and the stationary liquid phase.

For the starting material, 3-methyl-2-pentanone, GC is routinely used to confirm purity levels of ≥98% or ≥99%. vwr.comsigmaaldrich.com The formation of 3-Methyl-2-pentanone dimethylacetal from its corresponding ketone can be monitored using GC-MS, which helps in tracking the disappearance of the reactant and the appearance of the product. The retention time of the acetal (B89532) would be distinct from the starting ketone, allowing for their resolution and quantification.

Key parameters for a GC analysis include the column type, temperature program, and detector. A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often suitable for separating the relatively volatile ketone and its corresponding acetal. The flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to hydrocarbons.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixtures

For the detailed analysis of complex mixtures that may be generated during the synthesis of this compound, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation power. researchgate.netrsc.org This technique uses two columns with different stationary phases connected by a modulator. wikipedia.org All components eluting from the first-dimension column are trapped, focused, and then rapidly injected onto the second-dimension column for a fast separation. wikipedia.org

This "orthogonal" separation, often using a non-polar column in the first dimension and a polar column in the second, allows for the resolution of compounds that would co-elute in a one-dimensional GC analysis. researchgate.net In the context of the acetal synthesis, GCxGC-MS can effectively separate the target compound from:

Unreacted 3-methyl-2-pentanone.

Dehydration byproducts such as 3-methyl-3-penten-2-one (B7765926).

Residual acid catalyst and solvents.

Oligomeric side-products.

The enhanced sensitivity, a result of the cryogenic focusing effect of the modulator, and the increased peak capacity make GCxGC-MS a powerful tool for detailed impurity profiling and reaction monitoring. researchgate.netmdpi.com The coupling with a time-of-flight mass spectrometer (TOF-MS) is particularly advantageous as it provides the high data acquisition rates needed to accurately characterize the narrow peaks produced in the second dimension. researchgate.net

High-Resolution Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Analysis of ¹H and ¹³C NMR spectra allows for the identification of the carbon-hydrogen framework.

The successful formation of the acetal is unequivocally confirmed by comparing its spectra to that of the starting ketone, 3-methyl-2-pentanone. The most significant change is the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum (which appears around 212-215 ppm in the ketone) and the appearance of a new quaternary carbon signal for the acetal carbon (C2) in the 100-110 ppm range. Concurrently, new signals corresponding to the two equivalent methoxy (B1213986) groups (-OCH₃) appear in both the ¹H (around 3.1-3.3 ppm) and ¹³C (around 48-50 ppm) spectra.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivities. A COSY spectrum would show correlations between adjacent protons, confirming the ethyl and sec-butyl fragments. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of all protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on standard chemical shift ranges for acetals)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-H₃~1.1~15
C2-~105
C3-H~1.7~40
C4-H₂~1.4~25
C5-H₃~0.9~12
C3-CH₃~0.85~16
OCH₃~3.2~49

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₈H₁₈O₂), the molecular weight is 146.23 g/mol . nist.gov In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 146.

The fragmentation pattern is distinct from the starting ketone, 3-methyl-2-pentanone, which shows major fragments at m/z 43, 57, 72, and 85. chegg.commassbank.eu For the dimethylacetal, the most characteristic fragmentation pathway involves the loss of a methoxy group, leading to a prominent peak at m/z 115 ([M-31]⁺). This oxonium ion is resonance-stabilized and is often the base peak in the spectra of dimethyl acetals. Other significant fragments can arise from the cleavage of alkyl groups.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

m/zProposed FragmentNotes
146[C₈H₁₈O₂]⁺Molecular Ion ([M]⁺)
115[M - OCH₃]⁺Loss of a methoxy radical, often the base peak
87[M - C₄H₉]⁺Loss of a butyl radical (alpha-cleavage)
71[C₄H₇O]⁺Further fragmentation
59[CH₃C(OCH₃)]⁺Cleavage at the C2-C3 bond
43[C₃H₇]⁺Isopropyl fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for confirming the conversion of the ketone to the acetal by monitoring functional groups. The most critical diagnostic feature is the complete disappearance of the strong carbonyl (C=O) stretching absorption band, which is prominent in the spectrum of 3-methyl-2-pentanone around 1715 cm⁻¹. vaia.comnist.gov

The IR spectrum of this compound is characterized by the appearance of strong C-O stretching bands in the region of 1200-1050 cm⁻¹, indicative of the acetal group. The spectrum also retains the C-H stretching and bending vibrations from the alkyl backbone.

Table 3: Key Infrared Absorption Bands for Acetal Formation

Functional GroupWavenumber (cm⁻¹)CompoundNotes
C=O (Ketone)~17153-Methyl-2-pentanoneStrong absorption, disappears upon reaction
C-O (Acetal)1200-1050This compoundStrong, multiple bands characteristic of acetals
C-H (Alkyl)2960-2850BothStrong C-H stretching

Ultraviolet-Visible (UV-Vis) spectroscopy can also be used to monitor the reaction. Saturated ketones like 3-methyl-2-pentanone exhibit a weak absorption band in the UV region (around 280 nm) corresponding to the n→π* electronic transition of the carbonyl group. Upon conversion to the saturated this compound, the carbonyl chromophore is eliminated. As a result, the product does not absorb significantly in the near-UV region, and the disappearance of this absorption provides further evidence of a complete reaction.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The real-time analysis of chemical reactions as they occur, known as in situ monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters. For the study of reactions involving this compound, such as its formation or hydrolysis, in situ spectroscopic techniques are particularly powerful. These methods allow for the continuous tracking of reactant consumption, product formation, and the appearance of any transient intermediates without the need for sample extraction, which can alter the reaction course.

The hydrolysis of this compound to 3-Methyl-2-pentanone and methanol (B129727), or the reverse acetalization reaction, serves as a prime example where in situ monitoring is highly beneficial. The reaction is typically acid-catalyzed and reversible.

Reaction: CH₃CH₂CH(CH₃)C(OCH₃)₂CH₃ + H₂O ⇌ CH₃CH₂CH(CH₃)C(=O)CH₃ + 2CH₃OH (this compound) + (Water) ⇌ (3-Methyl-2-pentanone) + (Methanol)

Key spectroscopic techniques for monitoring such transformations include Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a robust technique for real-time reaction monitoring, primarily due to its ability to detect changes in the vibrational modes of functional groups. For the hydrolysis of this compound, the most significant spectral change is the disappearance of the C-O stretches of the acetal and the appearance of the strong carbonyl (C=O) stretch of the ketone product, 3-Methyl-2-pentanone.

A typical setup involves an attenuated total reflectance (ATR) probe immersed directly into the reaction mixture. This allows for the collection of IR spectra at regular intervals throughout the reaction. The carbonyl group of 3-Methyl-2-pentanone exhibits a characteristic strong absorption band around 1715 cm⁻¹. Conversely, the acetal C-O bonds have characteristic stretches in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

By monitoring the change in the absorbance of these key peaks over time, a reaction profile can be generated. This data can be used to determine the reaction rate, endpoint, and to study the effect of reaction conditions such as temperature and catalyst concentration.

Table 1: Representative In Situ FTIR Data for the Hydrolysis of this compound

Time (minutes)Absorbance at ~1715 cm⁻¹ (C=O of Ketone)Absorbance at ~1150 cm⁻¹ (C-O of Acetal)
00.020.85
100.250.60
200.450.40
300.600.25
400.700.15
500.750.10
600.780.07

This table is generated based on the expected spectroscopic changes during the hydrolysis of an acetal to a ketone and does not represent empirically collected data for this specific compound.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ or real-time NMR spectroscopy offers a detailed molecular-level view of a reacting system. It allows for the simultaneous identification and quantification of multiple species in the reaction mixture. For the hydrolysis of this compound, ¹H NMR and ¹³C NMR spectroscopy can be employed.

In ¹H NMR, the disappearance of the singlet corresponding to the two methoxy (-OCH₃) groups of the acetal (typically around 3.1-3.3 ppm) and the emergence of a new singlet for the methyl group adjacent to the carbonyl in the ketone product (around 2.1 ppm) can be monitored. Similarly, the formation of methanol will be indicated by a growing singlet.

¹³C NMR provides complementary information. The quaternary carbon of the acetal (C(OCH₃)₂) has a characteristic chemical shift in the range of 95-105 ppm. Upon hydrolysis, this signal will decrease, while a new signal for the carbonyl carbon of the ketone will appear significantly downfield, typically above 200 ppm.

By integrating the characteristic peaks of the reactant and products at different time points, their relative concentrations can be determined, providing detailed kinetic data. Ultrafast 2D NMR techniques can even enable the detection and characterization of short-lived intermediates like the hemiacetal. nist.gov

Table 2: Representative In Situ ¹H NMR Data for the Hydrolysis of this compound

Time (minutes)Integral of Acetal -OCH₃ Signal (~3.2 ppm)Integral of Ketone -C(=O)CH₃ Signal (~2.1 ppm)Integral of Methanol -OH Signal
06.000.000.00
154.501.503.00
303.003.006.00
451.504.509.00
600.505.5011.00
900.105.9011.80

This table is a hypothetical representation of the changes in proton NMR integrals during the hydrolysis reaction and is for illustrative purposes.

Theoretical and Computational Investigations of 3 Methyl 2 Pentanone Dimethylacetal

Quantum Chemical Calculations for Thermodynamic and Kinetic Properties

Quantum chemical calculations are fundamental in determining the thermodynamic and kinetic parameters of a molecule with high accuracy. These calculations, often employing methods like Density Functional Theory (DFT), provide data on properties such as enthalpy of formation, entropy, and Gibbs free energy, which govern the stability and spontaneity of reactions.

One of the key thermodynamic parameters that has been experimentally determined and can be computationally verified is the enthalpy of reaction for the hydrolysis of 3-Methyl-2-pentanone (B1360105) dimethylacetal. The standard enthalpy of hydrolysis (ΔrH°) for this compound in the liquid phase has been reported as 19.92 ± 0.046 kJ/mol. nist.gov This positive value indicates that the hydrolysis reaction, which breaks down the acetal (B89532) into its parent ketone (3-Methyl-2-pentanone) and methanol (B129727) in the presence of water, is endothermic under standard conditions.

Quantum chemical calculations can model this hydrolysis reaction to predict the enthalpy change. Such calculations would involve optimizing the geometries of the reactant (3-Methyl-2-pentanone dimethylacetal and water) and the products (3-Methyl-2-pentanone and two molecules of methanol) and then calculating their electronic energies. The difference between the energies of the products and reactants, with corrections for zero-point vibrational energy and thermal effects, yields the reaction enthalpy. The agreement between the calculated and experimental values serves as a validation of the computational method used.

Further computational studies could furnish a more complete thermodynamic profile, including the standard Gibbs free energy of hydrolysis (ΔrG°), which would also account for the change in entropy and provide a more direct measure of the reaction's spontaneity.

Table 1: Experimental Thermodynamic Data for this compound

ParameterValueUnitsPhaseMethodReference
ΔrH° (hydrolysis)19.92 ± 0.046kJ/molLiquidCalorimetryWiberg and Squires, 1979 nist.gov

This interactive table provides the known experimental thermodynamic value for the hydrolysis of this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static thermodynamic properties, computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For this compound, the hydrolysis mechanism is of primary interest. Computational modeling can map out the entire reaction coordinate, identifying the transition states that connect the reactants to the products.

The hydrolysis of acetals is typically acid-catalyzed and proceeds through a multi-step mechanism. A computational study of this process for this compound would involve:

Protonation: The initial step is the protonation of one of the oxygen atoms of the dimethylacetal by an acid catalyst.

Formation of a Hemiacetal Intermediate: This is followed by the departure of a methanol molecule to form a resonance-stabilized oxocarbenium ion. The subsequent attack of a water molecule on this intermediate leads to a protonated hemiacetal.

Deprotonation and Final Product Formation: The final step involves the deprotonation of the hemiacetal to yield the final products: 3-Methyl-2-pentanone and another molecule of methanol.

Computational modeling can determine the energy of each intermediate and, crucially, the activation energy of each step by locating the corresponding transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the rate of the reaction step. Theoretical studies on related ketones, such as 2-pentanone, have utilized Density Functional Theory (B3LYP) to investigate reaction mechanisms, like the Norrish type II elimination, which proceeds through a six-membered cyclic transition state. researchgate.net A similar level of theory could be applied to model the transition states in the hydrolysis of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for studying specific points on a potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations can reveal the preferred three-dimensional structures (conformations) of the molecule. Due to the free rotation around its single bonds, the molecule can adopt various spatial arrangements. An MD simulation would sample these different conformations and generate a population distribution, highlighting the most energetically favorable and thus most populated conformers at a given temperature. nih.gov

Furthermore, MD simulations are particularly powerful for studying solvent effects. The interaction between the solute (this compound) and the solvent molecules can significantly impact its conformational preferences and reactivity. By explicitly including solvent molecules in the simulation box, one can observe how hydrogen bonding and other intermolecular forces influence the structure and dynamics of the acetal. For instance, in an aqueous environment, water molecules can form hydrogen bonds with the oxygen atoms of the acetal, stabilizing certain conformations and potentially influencing the initial steps of the hydrolysis reaction. The insights gained from such simulations are critical for understanding the compound's behavior in solution, which is its typical state in many chemical applications. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel and Highly Efficient Catalytic Systems for Acetalization and Transformations

The formation of acetals, or ketals from ketones, is a fundamental protective strategy in organic synthesis. masterorganicchemistry.com Traditionally, this reaction requires acid catalysts and the removal of water to drive the equilibrium toward the product. nih.govorganic-chemistry.org Future research is centered on overcoming the limitations of conventional methods, such as corrosive catalysts and harsh conditions. nih.govacs.org

Modern catalytic research is exploring a variety of advanced systems for ketone acetalization, which are directly applicable to the synthesis of 3-methyl-2-pentanone (B1360105) dimethylacetal. These include:

Heterogeneous Solid Acid Catalysts: Materials like zeolites, sulfonic acid-functionalized resins (e.g., Amberlyst), and mesoporous polymers are gaining traction. nih.govresearchgate.netdocumentsdelivered.com Their primary advantages are ease of separation from the reaction mixture, potential for recyclability, and reduced corrosiveness, aligning with the principles of green chemistry. researchgate.net For instance, a study on solid acid catalysts for ketone acetalization highlighted the potential for solvent-free reaction conditions. documentsdelivered.com

Mild Lewis Acid Catalysts: Gentle Lewis acids, such as cerium(III) triflate or zirconium tetrachloride, have proven effective for acetalization under mild conditions, which is crucial for substrates with sensitive functional groups. organic-chemistry.org

Organocatalysts: Aprotic salts, like pyridinium (B92312) derivatives, can function as highly efficient catalysts at low loadings, sometimes outperforming traditional Brønsted acids. organic-chemistry.org

Photocatalysis: An emerging frontier involves the use of visible light and a photocatalyst, such as Eosin Y, to achieve acetalization under neutral conditions at ambient temperatures. organic-chemistry.org

The table below summarizes and compares various catalytic approaches relevant to ketone acetalization.

Catalyst SystemCatalyst ExampleTypical ConditionsKey Advantages
Homogeneous Brønsted Acid p-Toluenesulfonic acid (p-TsOH), H₂SO₄Requires water removal (e.g., Dean-Stark)Well-established, effective for simple substrates acs.org
Heterogeneous Solid Acid Amberlyst-15, Al-SBA-15Solvent-free or standard solvents, varied tempsReusable, non-corrosive, simplified workup nih.govresearchgate.net
Homogeneous Lewis Acid Cerium(III) triflate, ZrCl₄Mild temperatures, often in wet solventsHigh chemoselectivity, gentle on sensitive groups organic-chemistry.org
Organocatalyst Pyridinium saltsAmbient temperature, low catalyst loadingAprotic, recoverable, highly efficient organic-chemistry.org
Photocatalyst Eosin Y / Visible LightNeutral pH, ambient temperatureExtremely mild, spares acid-sensitive groups organic-chemistry.org

Future work will likely focus on designing catalysts with even higher activity and selectivity, allowing for lower catalyst loadings and faster reaction times, further enhancing the efficiency of producing 3-methyl-2-pentanone dimethylacetal and related compounds.

Exploration of Asymmetric Synthesis and Chiral Induction using this compound Derivatives

The parent ketone, 3-methyl-2-pentanone, is a chiral molecule, containing a stereocenter at the third carbon position. wikipedia.orgnih.gov This inherent chirality presents a significant opportunity for research in asymmetric synthesis. The dimethylacetal derivative retains this stereocenter, making it a valuable chiral building block.

Emerging research in this area is expected to proceed along two main pathways:

Diastereoselective Reactions: The existing stereocenter in chiral this compound can be used to influence the stereochemical outcome of reactions at other positions in the molecule. By strategically introducing new functional groups, researchers can create complex molecules with multiple, well-defined stereocenters. This is a cornerstone of modern pharmaceutical and natural product synthesis.

Synthesis of Chiral Acetals: While the standard acetalization with methanol (B129727) does not create a new stereocenter, using a chiral diol instead would produce a chiral cyclic acetal (B89532) with two new, potentially controllable, stereocenters. The stereochemistry of this new ring can be influenced by the existing stereocenter in the 3-methyl-2-pentanone backbone, leading to diastereomerically enriched products.

The acetal group serves as a robust protecting group for the ketone functionality, stable to basic, nucleophilic, and oxidative conditions. masterorganicchemistry.comorganic-chemistry.org This allows for extensive chemical modifications on other parts of the molecule without disturbing the carbonyl group. Subsequent deprotection with aqueous acid can regenerate the ketone, revealing a new, complex chiral molecule. This strategy is foundational in multi-step organic synthesis.

Integration with Flow Chemistry and Other Sustainable Synthesis Paradigms

The shift from traditional batch processing to continuous flow chemistry represents a major paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. cinz.nzeuropa.eu The synthesis of acetals, including this compound, is particularly well-suited for this technology.

Key benefits of integrating its synthesis with flow chemistry include:

Enhanced Safety: Acetalization can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. europa.eu

Improved Efficiency and Yield: The precise control over reaction parameters like temperature, pressure, and residence time in a flow system often leads to higher conversion rates and yields compared to batch processes. acs.orgacs.org For example, reactions can be conducted at temperatures above the solvent's boiling point due to the applied back-pressure, significantly accelerating the reaction. acs.org

Facilitated Water Removal: In acetalization, the removal of the water by-product is critical. Flow systems can be integrated with in-line separation technologies, such as membrane pervaporation, to continuously remove water and drive the reaction to completion.

Seamless Integration of Catalysis: Flow reactors can be packed with solid-acid catalysts, creating a fixed-bed reactor system. researchgate.net This simplifies catalyst separation and reuse, making the process more sustainable and cost-effective. nih.gov

The table below contrasts batch and flow processing for a representative acetal deprotection, illustrating the potential improvements that flow chemistry offers.

ParameterBatch ProcessFlow ProcessAdvantage of Flow
Reaction Time ~8 hours< 10 minutesDrastically increased throughput acs.org
Temperature Limited by solvent boiling pointHigher temperatures possible (e.g., >100 °C)Faster reaction rates acs.org
Process Control Less precise, potential for hotspotsPrecise control over temperature and mixingHigher consistency and safety europa.eu
Scalability Difficult, requires reactor redesignStraightforward by running longer or in parallelEasier transition from lab to production cinz.nz

The synthesis of 3-methyl-3-penten-2-one (B7765926), a structurally related fragrance intermediate, has already been successfully transitioned to a continuous flow process, demonstrating the industrial relevance of this approach for similar compounds. researchgate.netgoogle.com

Potential Advanced Applications in Related Chemical Fields (e.g., Material Science, Flavor and Fragrance Research)

While primarily viewed as a protected intermediate, this compound and its derivatives have potential for direct application in specialized fields.

Flavor and Fragrance Research: The parent ketone, 3-methyl-2-pentanone, possesses a characteristic odor. wikipedia.org In the fragrance industry, converting ketones and aldehydes to their acetal derivatives is a common strategy to modify their olfactory properties and improve their stability in various media (e.g., in basic soaps). researchgate.netgoogle.com The acetal may have a different, often milder or fruitier, scent profile than the parent ketone. thegoodscentscompany.com Furthermore, under acidic conditions (like on skin), the acetal can slowly hydrolyze, releasing the original ketone for a longer-lasting fragrance effect. Given that related ketones are crucial intermediates for major synthetic fragrances like Iso E Super, exploring the sensory profile of this compound is a logical direction for new fragrance development. researchgate.netresearchgate.net

Material Science: Acetal linkages are the backbone of important engineering plastics like polyoxymethylene (POM), also known as acetal plastic. polymershapes.com These materials are valued for their high stiffness, low friction, excellent dimensional stability, and chemical resistance. Research into new monomers for polymerization could involve derivatives of this compound. Introducing the branched sec-butyl group from the parent ketone into a polymer backbone could be a strategy to modify polymer properties, such as disrupting crystallinity, altering solubility, or changing mechanical characteristics. The stability of the acetal functional group makes it a candidate for incorporation into polymer structures intended for demanding applications. polymershapes.com

Q & A

Basic: What are the primary synthetic routes for 3-Methyl-2-pentanone dimethylacetal, and how can reaction efficiency be optimized?

The dimethylacetal derivative is synthesized by protecting the carbonyl group of 3-Methyl-2-pentanone with methanol under acid catalysis. The parent ketone is typically prepared via aldol condensation of 2-butanone and acetaldehyde, followed by dehydration and hydrogenation . For acetal formation, anhydrous acidic conditions (e.g., HCl or p-toluenesulfonic acid) with excess methanol and molecular sieves to remove water are recommended. Reaction efficiency is optimized by maintaining strict anhydrous conditions and monitoring conversion via FTIR or GC-MS to track the disappearance of the carbonyl peak .

Advanced: How can researchers mitigate side reactions during the dehydration step of 3-Methyl-2-pentanone synthesis, a precursor to the dimethylacetal?

During the dehydration of 4-hydroxy-3-methyl-2-pentanone to form 3-Methyl-3-penten-2-one (MPO), over-dehydration or polymerization may occur. To mitigate this:

  • Use controlled acid catalyst concentrations (e.g., H₂SO₄ at <5% w/w) and moderate temperatures (80–100°C).
  • Employ in-situ NMR or inline FTIR to monitor intermediate stability.
  • Introduce radical inhibitors (e.g., hydroquinone) to suppress polymerization .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

  • GC-MS : For volatile intermediates like MPO and unreacted ketone (retention time cross-referenced with standards) .
  • NMR (¹H/¹³C) : To confirm acetal formation (e.g., disappearance of ketone carbonyl signal at ~200 ppm in ¹³C NMR and appearance of acetal methoxy groups at ~50 ppm) .
  • IR Spectroscopy : Verify the absence of the carbonyl stretch (~1700 cm⁻¹) post-acetal formation .

Advanced: How does 3-Methyl-2-pentanone participate in transition metal-catalyzed C-H activation reactions?

In Pd-catalyzed C(sp³)-H arylation, 3-Methyl-2-pentanone acts as a substrate. Key steps include:

  • Ligand selection : Aniline derivatives serve as transient directing groups (TDGs) to facilitate Pd coordination.
  • Oxidant optimization : Silver trifluoroacetate (AgTFA) regenerates the Pd(II) catalyst, enhancing turnover.
  • Substrate scope : Methyl p-iodobenzoate is coupled via oxidative addition, requiring inert atmospheres and dry solvents to prevent catalyst deactivation .

Basic: What are the common impurities in this compound synthesis, and how are they identified?

  • MPO (3-Methyl-3-penten-2-one) : A dehydration byproduct detectable via GC-MS (m/z 98, base peak).
  • Unreacted ketone : Identified through residual carbonyl signals in IR or NMR.
  • Acid-catalyzed dimers : Oligomers are analyzed via HPLC with a C18 column and UV detection at 254 nm .

Advanced: What strategies improve the scalability of this compound synthesis while maintaining purity?

  • Continuous flow reactors : Enhance mixing and heat transfer during aldol condensation and dehydration steps.
  • Catalyst recycling : Palladium catalysts in hydrogenation steps are immobilized on silica supports for reuse.
  • Process analytical technology (PAT) : Inline Raman spectroscopy monitors acetal formation in real-time, enabling dynamic adjustment of methanol stoichiometry .

Basic: How is this compound stabilized in biological matrices for analytical studies?

  • Sample preparation : Use headspace solid-phase microextraction (HS-SPME) with a carboxen/polydimethylsiloxane fiber to isolate the compound from lipid-rich matrices like goat fat.
  • Derivatization : Trimethylsilylation enhances volatility for GC-MS analysis, with detection limits <1 ppb .

Advanced: How can computational methods predict optimal reaction pathways for 3-Methyl-2-pentanone-derived intermediates?

  • Retrosynthesis tools : AI-powered platforms (e.g., Template_relevance Reaxys) suggest feasible routes for acetal formation and dehydration.
  • DFT calculations : Model acid-catalyzed mechanisms to identify transition states and energy barriers, guiding catalyst selection (e.g., Brønsted vs. Lewis acids) .

Basic: What safety precautions are critical when handling this compound in lab settings?

  • Ventilation : Use fume hoods due to volatility (vapor pressure ~11.6 mmHg).
  • PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.
  • Storage : Anhydrous conditions at -20°C to prevent hydrolysis back to the ketone .

Advanced: How do solvent polarity and proticity influence the stability of this compound?

  • Polar aprotic solvents (e.g., DMF, DMSO) : Stabilize the acetal by reducing water ingress.
  • Protic solvents (e.g., MeOH, H₂O) : Accelerate hydrolysis; use molecular sieves or drying tubes to maintain anhydrous conditions.
  • Kinetic studies : Monitor degradation rates via HPLC under varying solvent systems to model shelf-life .

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